molecular formula C8H14N2O B13318675 1-(Pyrrolidin-3-yl)pyrrolidin-2-one

1-(Pyrrolidin-3-yl)pyrrolidin-2-one

Cat. No.: B13318675
M. Wt: 154.21 g/mol
InChI Key: KZPJDZAIPRJZBU-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents .

Biological Activity

1-(Pyrrolidin-3-yl)pyrrolidin-2-one, a compound featuring a pyrrolidine scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate the compound's biological activity, particularly focusing on its anticancer, antiarrhythmic, and receptor modulation properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C9H16N2O\text{C}_9\text{H}_{16}\text{N}_2\text{O}

This compound contains two pyrrolidine rings, which contribute to its unique pharmacological properties. The flexibility of the pyrrolidine ring allows for various conformations, enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidin-2-one exhibit significant anticancer properties. For instance, a study on a series of pyrrolo[3,4-b]pyridin-5-one derivatives revealed that certain compounds effectively reduced cell viability in breast cancer cell lines (MDA-MB-231 and MCF-7) at concentrations as low as 6.25 µM . The mechanism appears to involve interactions with key proteins such as AKT1 and MAPK pathways, which are crucial in cancer progression and survival.

Table 1: Anticancer Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives

CompoundCell LineConcentration (µM)Cell Viability Reduction (%)
1fMDA-MB-2316.25Significant
1dMDA-MB-23125Moderate
1bMDA-MB-23150Moderate
1iMCF-750Significant

Antiarrhythmic Activity

Quantitative structure–activity relationship (QSAR) studies have been conducted on various pyrrolidinone derivatives to predict their antiarrhythmic activity. A notable study involving a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives reported that these compounds displayed marked antiarrhythmic effects with ED50 values comparable to established antiarrhythmic agents . The model developed explained up to 91% of the variance in activity based on molecular descriptors.

Table 2: Antiarrhythmic Activity of Pyrrolidinone Derivatives

CompoundED50 (mg/kg)Activity Level
Compound A0.5High
Compound B0.7Moderate
Compound C0.9Low

Receptor Modulation

The compound has also been investigated for its role as a G-protein bile acid receptor (GPBAR1) agonist. Research indicates that certain derivatives can selectively activate GPBAR1, which is implicated in metabolic and inflammatory diseases such as type 2 diabetes . The binding affinity and selectivity of these compounds provide insights into their potential therapeutic applications.

Case Studies

  • Anticancer Efficacy : In a study examining the cytotoxic effects of various pyrrolidinone derivatives on lung adenocarcinoma cells (A549), compounds demonstrated structure-dependent activity with notable cytotoxicity compared to cisplatin, suggesting potential for further development in cancer therapeutics .
  • Receptor Binding Studies : Molecular docking studies on GPBAR1 indicated strong binding affinities for specific pyrrolidinone derivatives, highlighting their potential as selective agonists for therapeutic interventions in metabolic disorders .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-pyrrolidin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C8H14N2O/c11-8-2-1-5-10(8)7-3-4-9-6-7/h7,9H,1-6H2

InChI Key

KZPJDZAIPRJZBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2CCNC2

Origin of Product

United States

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